3beta,7beta,15beta-Trihydroxy-11-oxo-lanosta-8-en-24->20 lactone
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Overview
Description
3beta,7beta,15beta-Trihydroxy-11-oxo-lanosta-8-en-24->20 lactone is a natural compound isolated from the fungus Ganoderma lucidum. This compound has shown significant antimycobacterial activity, making it a subject of interest in various scientific research fields .
Preparation Methods
3beta,7beta,15beta-Trihydroxy-11-oxo-lanosta-8-en-24->20 lactone can be isolated from Ganoderma lucidum through extraction and purification processes.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3beta,7beta,15beta-Trihydroxy-11-oxo-lanosta-8-en-24->20 lactone has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of natural products and their chemical properties.
Biology: The compound’s antimycobacterial activity makes it valuable in the study of bacterial infections and potential treatments.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of bacterial infections.
Mechanism of Action
The mechanism by which 3beta,7beta,15beta-Trihydroxy-11-oxo-lanosta-8-en-24->20 lactone exerts its effects involves the inhibition of bacterial growth. The compound targets specific bacterial enzymes and pathways, disrupting their normal function and leading to the death of the bacterial cells .
Comparison with Similar Compounds
3beta,7beta,15beta-Trihydroxy-11-oxo-lanosta-8-en-24->20 lactone is unique due to its specific structure and biological activity. Similar compounds include:
- Ganoderic acid Df
- Ganoderic acid G
- 20-Hydroxyganoderic acid G
- Ganoderic acid N
- Ganoderenic acid A
- Ganoderenic acid D
- Methyl ganoderenate D
- Ganosinensic acid C
- Ganoderenic acid E
- Ganoderic acid L
- Ganoderic acid I
- Ganoderenic acid C
- Ganoderenic acid H
- Ganoderenic acid F
- Methyl ganoderenate F
- Ganolactone B
- Ganoderlactone D
- Lucidenic acid A
- Methyl lucidenate A
- Lucidenic acid E
- Methyl lucidenate E2
- Lucidenic acid D2
- Lucidenic acid C
- Methyl lucidenate C
- Lucidenic acid SP1
- 20 (21)-Dehydrolucidenic acid A
- Lucidone B .
Properties
Molecular Formula |
C27H40O6 |
---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
(5R)-5-methyl-5-[(3S,5R,7S,10S,13R,14R,15R,17S)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one |
InChI |
InChI=1S/C27H40O6/c1-23(2)16-11-14(28)22-21(24(16,3)9-7-18(23)30)15(29)13-25(4)17(12-19(31)27(22,25)6)26(5)10-8-20(32)33-26/h14,16-19,28,30-31H,7-13H2,1-6H3/t14-,16-,17-,18-,19+,24-,25+,26+,27-/m0/s1 |
InChI Key |
SRCUJKNQZOLYMY-XKQLXXAXSA-N |
Isomeric SMILES |
C[C@@]1(CCC(=O)O1)[C@H]2C[C@H]([C@@]3([C@@]2(CC(=O)C4=C3[C@H](C[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)C)O |
Canonical SMILES |
CC1(C(CCC2(C1CC(C3=C2C(=O)CC4(C3(C(CC4C5(CCC(=O)O5)C)O)C)C)O)C)O)C |
Origin of Product |
United States |
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